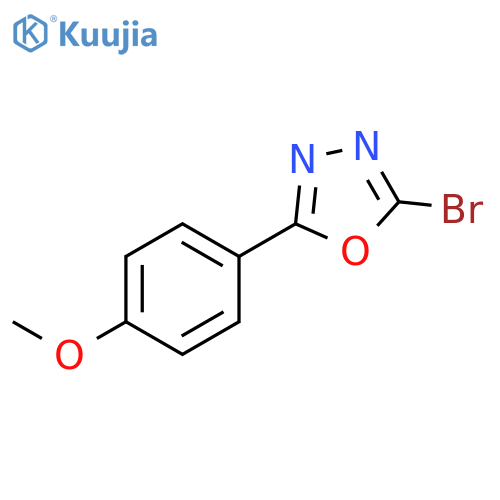

Cas no 1368483-63-9 (2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole)

1368483-63-9 structure

商品名:2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole

CAS番号:1368483-63-9

MF:C9H7BrN2O2

メガワット:255.068081140518

MDL:MFCD21898550

CID:4594037

PubChem ID:82299072

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole

- DB-164065

- G46186

- MFCD21898550

- SY280883

- SCHEMBL21914563

- 1368483-63-9

- EN300-299304

- 1,3,4-Oxadiazole, 2-bromo-5-(4-methoxyphenyl)-

-

- MDL: MFCD21898550

- インチ: 1S/C9H7BrN2O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3

- InChIKey: OXBLGMQKKFGHTI-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CC=C(OC)C=C2)=NN=C1Br

計算された属性

- せいみつぶんしりょう: 253.96909g/mol

- どういたいしつりょう: 253.96909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 48.2Ų

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM426124-1g |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

1368483-63-9 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-299304-1.0g |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

1368483-63-9 | 95.0% | 1.0g |

$407.0 | 2025-03-19 | |

| Enamine | EN300-299304-10.0g |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

1368483-63-9 | 95.0% | 10.0g |

$1747.0 | 2025-03-19 | |

| Enamine | EN300-299304-0.25g |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

1368483-63-9 | 95.0% | 0.25g |

$202.0 | 2025-03-19 | |

| A2B Chem LLC | AE61898-5g |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

1368483-63-9 | 95% | 5g |

$1277.00 | 2024-04-20 | |

| Aaron | AR009X92-2.5g |

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

1368483-63-9 | 95% | 2.5g |

$1123.00 | 2025-01-23 | |

| Aaron | AR009X92-500mg |

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

1368483-63-9 | 95% | 500mg |

$463.00 | 2025-01-23 | |

| A2B Chem LLC | AE61898-250mg |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

1368483-63-9 | 95% | 250mg |

$248.00 | 2024-04-20 | |

| Enamine | EN300-299304-0.5g |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

1368483-63-9 | 95.0% | 0.5g |

$318.0 | 2025-03-19 | |

| Chemenu | CM426124-500mg |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

1368483-63-9 | 95%+ | 500mg |

$*** | 2023-03-30 |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

1368483-63-9 (2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1189426-16-1(Sulfadiazine-13C6)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量